Journal Name:Nature Photonics
Journal ISSN:1749-4885
IF:39.728
Journal Website:http://www.nature.com/nphoton/index.html
Year of Origin:2007
Publisher:Nature Publishing Group
Number of Articles Per Year:103
Publishing Cycle:Monthly
OA or Not:Not
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.jpowsour.2023.233442
Battery anodes generally have a layered structure consisting of an active material layer (including binder, conductive carbon, and active material) and a foil layer of the current collector (copper foil). Such layered structures bring grand challenges to our understanding of the mechanical behaviors of the Si-based anode sheets since the large deformation of the Si particles, and solid-solid interfacial interactions (particle-particle and particle-binder) are key knowledge in high-energy, safe, and durable batteries. Herein, we characterize a typical commercialized Si-based anode with detailed microstructure morphology. Representative mechanical tests, including tensile and compression tests, are conducted to characterize the constitutive behaviors of the anode materials. Further, we propose a 3D computational model with detailed descriptions of the microstructures of the active material is established to enable a fundamental understanding of the deformation behaviors. Results present a comprehensive understanding of the Si-based anode materials for the first time and provide a powerful model for the future design of the anode for the next-generation batteries.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jpowsour.2023.233413
The equivalent weight (EW) and side-chain length of perfluorosulfonic acid (PFSA) ionomers have been found to significantly influence the performance of different proton exchange membrane (PEM)-based electrochemical devices. However, few reports have investigated their influence on PEM water electrolyzers (PEMWE). In this study, we investigate the influence of EW and side-chain length on PEMWE's membrane electrode assemblies (MEAs) which are fabricated by four different PFSA ionomers. It is found that the change in PFSA ionomer EWs barely influences the microstructure of the anode catalyst layer (ACL) but affects its surface wettability and MEA performance. Different from that in PEM fuel cells, MEA in PEMWEs prepared by PFSA ionomers with higher EWs shows better cell performance. The voltage difference comes from the change in the mass transport overpotential which is up to 113 mV with the comparison between PFSA ionomers with the highest EW and the lowest EW, which attributes to the changed wettability and water-oxygen transport of the ACLs. The influence of PFSA ionomer side-chain lengths on cell performance is not observed. This work provides insight into the effect of PFSA ionomers and offers information on how to design high-performance PFSA ionomers for PEMWE applications.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jpowsour.2023.233394
Thermal runaway (TR), a major safety concern for Li-ion batteries (LIBs), involves a complex network of chemical reactions leading to the production of flammable and toxic gases. Computational modelling of LIB TR continues to aid safer battery design. But to improve the capability of TR simulations, here we apply micro-kinetic modelling to describe the kinetics of LIB TR at a mechanistic level. We focused on developing a micro-kinetic model for the thermal decomposition of dimethyl carbonate, an important electrolyte component. Comparing two reaction networks for this process, (1) not involving radical pathways and (2) involving radical pathways, we show that radical reaction pathways are important for the decomposition of DMC at low temperatures in the region of TR onset. Further, this second network is important for the accurate prediction of off-gas species. This work forms the basis of being able to predict hazardous species production. With further work to develop a reaction network for the decomposition of the entire electrolyte and electrode-electrolyte reactions, predictive capabilities can be extended to allow for detailed risk assessment of LIBs.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jpowsour.2023.233441
A sulfur-containing compound S-phenyl Benzenethiosulfonate (SPBS) is developed as an electrolyte additive to improve the electrochemical performance of LiNi0.8Co0.1Mn0.1O2 (NCM811)/graphite lithium-ion batteries (LIBs) in a wide temperature range. Compared with the batteries without SPBS, the capacity retention of the batteries containing SPBS increases from 58.15% to 91.48% after 1100 cycles at 25 °C and from 70.09% to 80.68% after 550 cycles at 45 °C. And after stored at 60 °C for 7 days, 14 days, and 28 days, the capacity retention rate and capacity recovery rate of the batteries containing SPBS are obviously improved. In addition, it is also shown that SPBS can inhibit the internal polarization and capacity attenuation of the batteries during low-temperature cycling, the capacity retention of the batteries containing SPBS increases from 46.3% to 81.9% after 100 cycles at −10 °C. The experimental and theoretical results demonstrate that SPBS facilitates the construction of high-quality electrode-electrolyte interfaces, reduces the electrolyte decomposition and inhibits the impedance increase. The excellent temperature performance of NCM811/graphite LIBs means the promising application prospect of SPBS-containing electrolyte.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jpowsour.2023.233458
Solid oxide fuel cell (SOFC) technology offers reliable and efficient power generation from electrochemical oxidation of fuel gasses. State-of-the-art (SoA) anodes based on Ni cermets are prone to poisoning by fuel impurities, including sulfur. Next generation anode materials should be more robust towards sulfur poisoning e.g. in the event of failure or expiry of desulfurization units utilized in SOFC systems. Herein we present the performance and sulfur tolerance of short stacks with large area electrolyte supported cells with Ni:Ce0.8Gd0.2O1.9 (CGO) and FeNi:CGO co-infiltrated La0.4Sr0.4Fe0.03Ni0.03Ti0.94O3 (LSFNT) anodes tested under real-life conditions using reformed grid natural gas and an upstream, bypassable desulfurization unit. The initial performance at 750 °C and 850 °C was similar to a SoA cell with Ni/CGO cermet anode for both types of infiltrate. Bypassing the desulfurization unit led to a much lower performance loss compared to SoA. Additionally, the cells with LSFNT anodes showed almost complete recovery of performance after stopping the exposure to sulfur, whereas the reference SoA cell experienced some degree of irreversible degradation. Based on the promising initial performance and tolerance towards failure of desulfurization units, LSFNT anodes infiltrated with non-noble electrocatalysts are attractive candidates for next generation SOFC systems.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jpowsour.2023.233447
Film-forming electrolyte additives are widely used for optimizing cathode/electrolyte interphase (CEI) films of LiCoO2-based lithium-ion batteries. Nevertheless, the effects of the four typical additives with different elements including vinylene carbonate (VC), 1,3-propane sultone (PS), fluoroethylene carbonate (FEC), and adiponitrile (ADN) on interfacial chemistries of LiCoO2 cathode and practical performances of LiCoO2-based batteries at various temperatures are still unclear. Herein, the four additives are evaluated for a LiCoO2/artificial graphite pouch cell at 3−4.5 V. It is found that the additives significantly affect the discharge capacities of the cells at −20 °C and various rates, and stabilities when stored at 60 °C and cycled at room temperature. Among them, the FEC-containing cell exhibits the most outstanding performance while PS has a low positive effect on almost all properties. VC enables good kinetic abilities when ADN can improve stability. Combined with physical characterizations and theoretical calculation, the functional mechanisms of the additives on LiCoO2 cathode are understudied. Results demonstrate that the additives dictate CEI films possessing specific elements through oxygenolysis, surface adsorption or passivation, then adjust the morphologies and protection effects of CEI films. These findings can provide important information for fundamental exploration and engineering design of high-voltage LiCoO2-based batteries.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jpowsour.2023.233437
1,3-Divinyltetramethyldisiloxane (DTMS) is a multifunctional additive that is used to improves the cycling stability and capacity retention of Li-rich Mn-based layered oxide cathodes (LRMs). Cycling performance evaluations demonstrate that LRM/Li cells without the additive exhibit lower capacity retention. DTMS can significantly improve the capacity retention of LRM/Li cells from 42.8% to 75% at 0.5C. Theoretical calculations indicate that DTMS is preferentially oxidized on the LRM surface. Physical characterization results reveal that DTMS generates a layer on the LRM surface that is both less resistive and thinner than the LRM by reacting with HF/F− from the electrolyte. This DTMS-derived layer inhibits adverse reactions between the cathode and electrolyte, thus, effectively maintaining the cathode structure.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jpowsour.2023.233456
This paper presents a novel design and operation of microbial fuel cells (ΜFCs), which contain monolayer paper-based substrate/electrodes and microchannels with co-laminar flow. The electrodes with multi-wall carbon nanotubes are fabricated by the screen-printing method and the microchannels are patterned using photo-lithography. A double-inlet and diverging channel design is incorporated in the fuel cell configuration and demonstrated significantly improved performance. The fluid flows of electrolytes through the porous paper media are simulated using steady-state and transient computational fluid dynamics The best performance is achieved under the following conditions: an electroactive microbial (S. oneidensis) concentration of OD6001.5, 50 mM electron donor (lactate), and direct immobilized of the inoculum on the anode surface. The developed MFCs achieves a peak power density of 19.4 ± 0.23 μW cm−2 and maximum current density of 190.4 ± 1.39 μA cm−2, surpassing the performance of all previously reported paper-based single MFCs that utilize paper-based electrodes. In addition, hybrid-type MFCs that containing enzymatic air-breathing cathodes are investigated to enhance their performance. The novel paper based self-pumping MFC has the potential to make lab-on-a-chip type portable medical diagnosis devices with integrated power sources practical and feasible.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.jpowsour.2023.233450
Ni migrates from cermet fuel electrodes in SOECs at high overpotentials, prompting interest in alternative electrode materials. Ni-free perovskites with mixed ionic and electronic conductivity are being developed as substitutes for Ni-YSZ- or Ni-CGO-cermet fuel electrodes. However, some perovskite electrodes exhibit poor electrocatalytic activity during steam electrolysis. This study focuses on the synthesis, phase evolution, and cation oxidation state of Sr0.5Pr0.5MnO3 (SPM) perovskite under oxidizing and reducing atmospheres. The electrochemical performance of the SPM electrode is investigated at different steam concentrations (3–50% H2O in H2). Rietveld refinement reveals a phase transformation from Pm-3m (221) to I4/mmm (139) in humidified 5% H2 in N2 gas at 800 °C. XPS measurements indicate that the I4/mmm (139) structure contains more oxygen vacancies, enhancing ionic conductivity and electrocatalytic activity. At 610 ◦C, the SPM electrode with the Pm-3m (221) space group exhibits a low polarization resistance of 0.173 Ω cm2 in 50% H2O in H2 gas. However, forming a Ruddlesden-Popper structure increases polarization resistance at higher temperatures due to a low-frequency reaction. Overall, the SPM electrode shows promising electrocatalytic activity across a wide range of oxygen partial pressure, making it a potential fuel electrode in SOECs.
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.jpowsour.2023.233398
Herein, we demonstrate a facile and effective method to construct chitin nanofibrils (ChNFs) aerogels from the DMSO/KOH pseudosolvent systems, which overcome high cost, complicated processes and energy-consumption of traditional procedures. Pseudosolvent treatment allows chitin to fully swell, leading to the delamination of closely packed ChNFs bundles into long and thin nanofibrils and thereby easy formation of strong and entangled nanofibrils networks. The ChNFs aerogels prepared by removing the pseudosolvent possess unique nanofibrous networks with tortuous pore channels, excellent mechanical flexibility and shapeability, good thermal stability as raw chitin, high specific surface area up to 274.9 m2/g and low densities on the order of 10 mg/cm3. This combination offers an opportunity of applying chitin aerogels as distinct biobased separators for lithium-ion batteries (LIBs). Compared with commercial Celgard separator, our chitin separators with higher electrolyte absorption (3278%) and ionic conductivity (1.77 mS/cm−1 at 30 °C) endow LIBs with better rate performance (92.2 mAh/g at 20C) and cycle life (98.2% after 500 cycles). This work provides a sustainable one-pot liquid exfoliation and self-crosslinking of chitin nanofibrils in the pseudosolvent system, which can impart high porosity, low density, large specific surface area and shapeability to chitin, promoting the high-value utilization of agricultural waste chitin.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理1区 | OPTICS 光学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.30 | 216 | Science Citation Index Science Citation Index Expanded | Not |
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